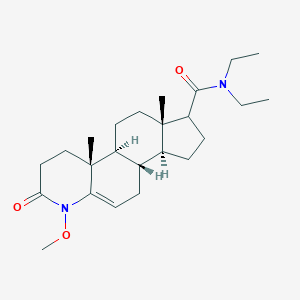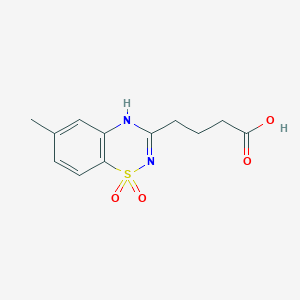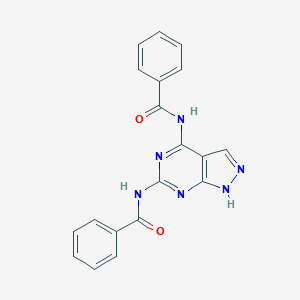
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is a chemical compound that belongs to the class of quinolizine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have a neuroprotective effect, as it protects against oxidative stress-induced neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.
Orientations Futures
There are several future directions for the research on 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-. One of the major directions is the development of novel cancer therapeutics based on this compound. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another direction is the investigation of its potential as an anti-inflammatory and neuroprotective agent. Finally, the development of new synthetic methods for the production of this compound is also an important future direction.
Méthodes De Synthèse
The synthesis of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- can be achieved through several methods. One of the most common methods involves the condensation of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1,4-dione with 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields.
Applications De Recherche Scientifique
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Numéro CAS |
101077-18-3 |
|---|---|
Nom du produit |
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanol |
InChI |
InChI=1S/C13H17NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-8,15H,1-6,9H2 |
Clé InChI |
OTRHTQIEJBKBAT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
Autres numéros CAS |
101077-18-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

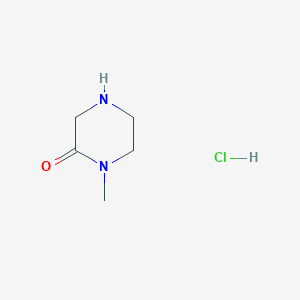

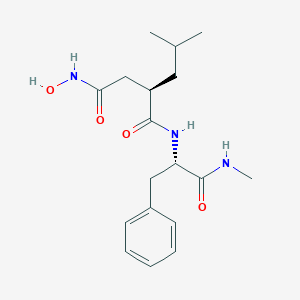
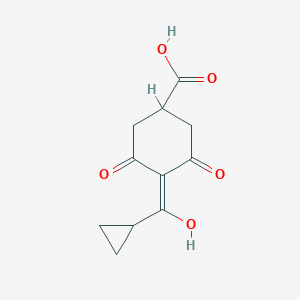


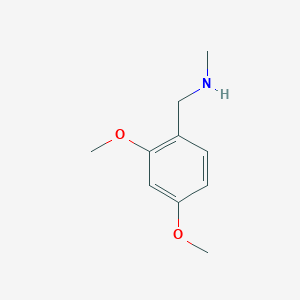
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
